molecular formula C23H14BrCl2NO3 B11104489 N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide

Cat. No.: B11104489
M. Wt: 503.2 g/mol
InChI Key: BRZVDQBVOYVKAV-UHFFFAOYSA-N
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Description

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromonaphthalene moiety, a chlorophenyl group, and a hydroxybenzamide structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide typically involves multiple steps, including halogenation, etherification, and amidation reactions. The process begins with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then reacted with 4-hydroxy-3-chlorophenyl to form the ether linkage. Finally, the resulting compound undergoes amidation with 5-chloro-2-hydroxybenzoic acid to yield the target molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit specific molecular pathways, such as the HSP104 pathway, highlights its potential as a targeted therapeutic agent.

Properties

Molecular Formula

C23H14BrCl2NO3

Molecular Weight

503.2 g/mol

IUPAC Name

N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C23H14BrCl2NO3/c24-22-16-4-2-1-3-13(16)5-9-21(22)30-20-10-7-15(12-18(20)26)27-23(29)17-11-14(25)6-8-19(17)28/h1-12,28H,(H,27,29)

InChI Key

BRZVDQBVOYVKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)O)Cl

Origin of Product

United States

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